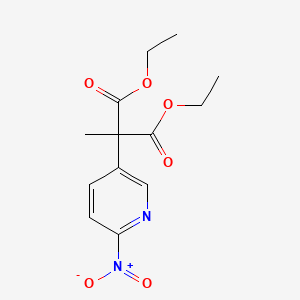

Diethyl methyl(6-nitropyridin-3-yl)propanedioate

Description

Properties

CAS No. |

61659-00-5 |

|---|---|

Molecular Formula |

C13H16N2O6 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

diethyl 2-methyl-2-(6-nitropyridin-3-yl)propanedioate |

InChI |

InChI=1S/C13H16N2O6/c1-4-20-11(16)13(3,12(17)21-5-2)9-6-7-10(14-8-9)15(18)19/h6-8H,4-5H2,1-3H3 |

InChI Key |

RLQIXXMXBFTEIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CN=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

This method leverages sodium hydride-activated diethyl malonate to attack halogenated pyridine derivatives. For example:

- Reactants :

- Diethyl malonate (2.2 eq)

- 3-Chloro-6-nitropyridine (1.0 eq)

- Conditions :

- Sodium hydride (60% in mineral oil) in tetrahydrofuran (THF)

- Temperature gradient: 0°C (initial addition) → 80°C (16-hour reaction)

- Workup :

- Partitioning between cold water and ethyl acetate

- Column chromatography (0–20% ethyl acetate/hexane)

- Yield : ~80% (analogous to structurally related compounds).

Mechanistic Insight :

Deprotonation of diethyl malonate by NaH generates a resonance-stabilized enolate, which displaces chloride on the pyridine ring via SNAr. The nitro group at position 6 enhances electrophilicity at position 3 through electron-withdrawing effects.

Catalytic Enantioselective Synthesis

A patented Ru-based catalytic system enables asymmetric synthesis of malonate derivatives:

- Catalyst : Chiral Ru complex (readily available, in situ preparation)

- Substrates :

- Nitroalkene precursor (e.g., 3-methyl-1-nitropentene)

- Diethyl malonate

- Conditions :

- Solvent: Dichloromethane or toluene

- Temperature: −20°C to 25°C

- Reaction time: 24–48 hours

- Outcome :

Adaptability : While developed for a branched nitroalkyl malonate, this method could be modified for pyridine-containing substrates by introducing a nitro-pyridinyl alkene intermediate.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Catalytic Asymmetric |

|---|---|---|

| Yield | 80% | 75–85% |

| Stereoselectivity | None | >96% ee |

| Catalyst Cost | Low (NaH) | Moderate (Ru complex) |

| Purification | Column chromatography | Direct filtration |

| Substrate Flexibility | Limited to activated pyridines | Broad (alkenes, nitronates) |

Key Challenges and Optimizations

- Regioselectivity : Nitro groups direct substitution to specific pyridine positions. For 6-nitropyridin-3-yl targets, electron-deficient C3 is ideal for nucleophilic attack.

- Side Reactions : Competing dialkylation of malonate is mitigated by using 2.2 eq of malonate to favor mono-adduct formation.

- Scalability : The NaH/THF system is industrially viable due to low-cost reagents and straightforward workup.

Chemical Reactions Analysis

Types of Reactions: Diethyl methyl(6-nitropyridin-3-yl)propanedioate can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced nitropyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Diethyl methyl(6-nitropyridin-3-yl)propanedioate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl methyl(6-nitropyridin-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Diethyl methyl(6-nitropyridin-3-yl)propanedioate with structurally related compounds from the provided evidence:

Key Observations :

- Nitro Group Reactivity : Both this compound and ranitidine-related compound B contain nitro groups, which may influence redox properties or metabolic stability.

- Aromatic Systems : The pyridine ring in the target compound contrasts with the thiophene in ’s impurities and the furan in ranitidine-related compound B , affecting electronic properties and solubility.

- Backbone Flexibility: The propanedioate ester backbone of the target compound differs from the propanol () or ethenediamine () structures, impacting conformational rigidity and intermolecular interactions.

Analytical and Purity Considerations

Pharmaceutical impurities, such as those listed in (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), are controlled via stringent acceptance criteria .

Stability and Reactivity

- Ester vs. Alcohol Groups : The ethyl ester groups in the target compound may confer greater hydrolytic stability compared to the alcohol moiety in ’s impurities .

- Nitro Group Effects : The electron-withdrawing nitro group in the pyridine ring could enhance electrophilic reactivity relative to sulfur-containing thiophene derivatives () .

Research Findings and Gaps

- Crystallographic Data : The absence of direct structural data for this compound in the evidence highlights a research gap. Tools like SHELX could be employed for future crystallographic studies.

- Pharmacological Potential: Unlike ranitidine-related compounds , the target compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

Diethyl methyl(6-nitropyridin-3-yl)propanedioate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group attached to a pyridine ring, which is linked to a propanedioate moiety. This structure enhances the compound's reactivity and biological potential through various chemical interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity or alter protein functions, leading to diverse pharmacological effects.

- Nucleophilic Substitution : The malonate moiety enhances the compound's nucleophilicity, facilitating reactions with electrophiles in synthetic organic chemistry.

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be pivotal in drug design.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties, although conclusive evidence is still needed.

- Anticancer Potential : The compound's ability to interact with cellular enzymes suggests potential anticancer activity, warranting further investigation into its mechanisms and efficacy against cancer cell lines.

- Antiprotozoal Activity : Some studies have indicated promising antiprotozoal effects, although more research is required to fully understand the scope of its activity and underlying mechanisms.

Case Study 1: Enzyme Inhibition

A detailed kinetic study investigated the binding affinity of this compound to specific kinases. The results demonstrated that the compound could effectively compete with ATP for binding sites, leading to significant inhibition of kinase activity. This finding highlights its potential as a therapeutic agent in diseases where kinase signaling is disrupted.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines showed that this compound exhibited cytotoxic effects. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer drugs.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl methyl(6-nitropyridin-3-yl)propanedioate?

The synthesis typically involves a multi-step alkylation or condensation reaction. For example, diethyl propanedioate derivatives are often synthesized via nucleophilic substitution or Michael addition. In a related study, diethyl (4-methoxybenzyl)propanedioate was reacted with 3,5-dimethyl-1H-pyrazole under ambient conditions, followed by recrystallization in ether/hexane to yield a crystalline product . For the nitro-pyridinyl derivative, nitration of the pyridine ring followed by esterification with diethyl malonate under acidic or basic catalysis may be employed. Key parameters include temperature control (room temperature to reflux), solvent selection (e.g., ethanol, ether), and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the ester groups (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.4 ppm for CH2) and nitropyridinyl moiety (aromatic protons at δ ~7.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, particularly for nitroaromatic systems .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹).

Q. How can researchers optimize the stability of this compound during storage?

Stability is influenced by light, temperature, and humidity. Recommended practices:

- Store in amber glass vials at –20°C under inert gas (N2 or Ar).

- Avoid prolonged exposure to moisture (use desiccants) due to potential ester hydrolysis.

- Monitor purity via HPLC or TLC periodically. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro-pyridinyl moiety in catalytic applications?

The electron-withdrawing nitro group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) or coordination with transition metals (e.g., Pd, Cu). Computational studies (DFT) reveal that the nitro group lowers the LUMO energy, increasing reactivity toward cross-coupling reactions. For example, in HIV-1 integrase inhibitors, analogous nitroaromatic systems coordinate Mg²+ ions, forming bimetallic complexes critical for bioactivity . Kinetic studies using stopped-flow spectroscopy or in situ IR can elucidate reaction intermediates.

Q. How can researchers resolve contradictions in reported biological activities of nitroaromatic propanedioate derivatives?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

- Reproducibility Controls : Strict adherence to reported protocols (e.g., enzyme concentration, incubation time).

- Purity Validation : Use HPLC-MS to rule out degradation products (e.g., hydrolyzed malonate esters).

- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects.

- Computational Docking : Compare binding modes in protein targets (e.g., integrase enzymes) using software like AutoDock or Schrödinger .

Q. What environmental fate and toxicity assessment methods are applicable to this compound?

Advanced methodologies include:

- Biodegradation Studies : OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water matrices .

- QSAR Modeling : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using tools like EPI Suite.

- Adsorption-Desorption Experiments : Measure soil-water partition coefficients (Kd) to evaluate mobility .

- High-Throughput Ecotoxicity Screening : Use zebrafish embryos or algae (Chlorella vulgaris) for acute/chronic toxicity profiling .

Q. How does the steric and electronic profile of the methyl group influence regioselectivity in multi-step syntheses?

The methyl group introduces steric hindrance, directing reactions to the nitro-substituted pyridinyl position. For instance, in Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) may favor coupling at the less hindered site. Electronically, the methyl group’s inductive effect slightly donates electron density, moderating the nitro group’s electron withdrawal. Substituent effects can be quantified via Hammett σ values or molecular electrostatic potential (MEP) maps.

Q. What strategies mitigate challenges in crystallizing nitroaromatic propanedioate derivatives?

- Solvent Screening : Use mixed solvents (e.g., ethanol/hexane) to adjust polarity .

- Temperature Gradients : Slow cooling from reflux to room temperature promotes nucleation.

- Additives : Small amounts of co-crystallizing agents (e.g., crown ethers) can stabilize crystal lattices.

- Crystallographic Software : SHELXD or Olex2 for solving complex structures with twinning or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.